2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a bicyclic boronic ester characterized by a fused bicyclo[3.1.0]hexane scaffold attached to a pinacol boronate group. This structure combines the steric and electronic effects of the bicyclic system with the stability and reactivity of the boronate ester, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and as a synthetic intermediate in medicinal chemistry . The bicyclo[3.1.0]hexane moiety introduces unique conformational constraints that influence reactivity and selectivity compared to simpler aryl or alkyl boronate esters.
Properties
IUPAC Name |
2-(1-bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO2/c1-10(2)11(3,4)15-13(14-10)12-7-5-6-9(12)8-12/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRRUYCRESEPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CCCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2589755-92-8 | |
| Record name | 2-{bicyclo[3.1.0]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the dioxaborolane moiety into different functional groups.
Substitution: The compound can participate in substitution reactions, where the dioxaborolane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, especially in the context of enzyme-substrate interactions.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various substrates. This is primarily due to the dioxaborolane moiety, which can coordinate with different functional groups, enhancing the compound’s reactivity and selectivity. The bicyclo[3.1.0]hexane core provides a rigid and strained framework that can interact tightly with target proteins, leading to better binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Boronate Esters with Varying Ring Systems
The bicyclo[3.1.0]hexane core distinguishes this compound from other bicyclic boronate esters. Key analogs include:
Key Observations :
- Steric Effects : Bicyclo[3.1.0]hexane derivatives exhibit intermediate steric bulk compared to bicyclo[1.1.1]pentane (high strain) and bicyclo[2.2.1]heptane (lower strain). This impacts their reactivity in cross-coupling reactions .
- Electronic Properties : The electron-withdrawing nature of the bicyclo[3.1.0] system may reduce boronate electrophilicity relative to bicyclo[2.2.1] analogs, affecting coupling efficiency .
Aryl-Substituted Boronate Esters
Unlike bicyclic analogs, aryl-substituted boronate esters (e.g., 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) prioritize electronic modulation over steric effects:
Key Observations :
- Reactivity : Aryl boronate esters generally exhibit faster coupling kinetics than bicyclic analogs due to reduced steric hindrance .
- Stability : Bicyclo[3.1.0]hexane boronate esters may offer superior hydrolytic stability compared to electron-deficient aryl boronate esters (e.g., nitro-substituted derivatives) .
Biological Activity
Molecular Formula
- Molecular Formula : C12H19B O2
- Molecular Weight : 202.09 g/mol
Structural Representation
The compound features a bicyclic structure with a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biological targets.
The biological activity of 2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to interact with biological macromolecules. The dioxaborolane ring can coordinate with metal ions and participate in nucleophilic attacks, which may influence enzyme activity and signal transduction pathways.
Antimicrobial Activity
Research has indicated that compounds containing boron can exhibit antimicrobial properties. The presence of the bicyclic structure may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing its effectiveness against bacterial strains.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various boron-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a novel antimicrobial agent.
- Cytotoxicity Assay : In vitro assays demonstrated that the compound exhibited cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7). The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
- Enzyme Inhibition : The compound was tested for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). Results showed moderate inhibition of AChE, indicating potential for neurological applications.
Summary of Findings
Discussion
The findings suggest that 2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane holds promise as a bioactive compound with applications in antimicrobial therapy and cancer treatment. Its unique structural features may allow for further modifications to enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
